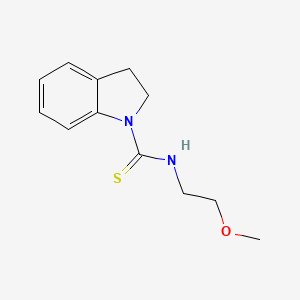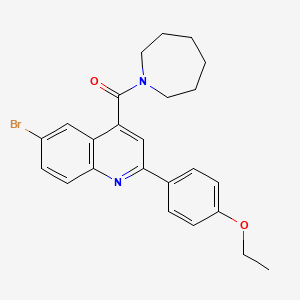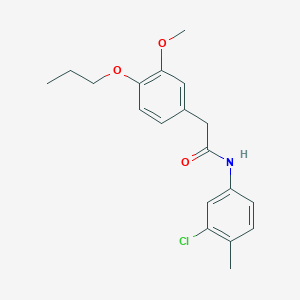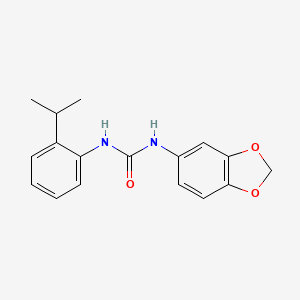
dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate is a complex organic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes multiple methyl groups, a nitrophenyl group, and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones in the presence of a base to form the pyridine ring. The nitrophenyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions. The final step involves esterification to form the dimethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are employed under controlled conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate: Lacks the 1-(4-methylphenyl) group.
Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4H-pyridine-3,5-dicarboxylate: Lacks the 4-(3-nitrophenyl) group.
Uniqueness
Dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate is unique due to the presence of both the nitrophenyl and methylphenyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
dimethyl 2,6-dimethyl-1-(4-methylphenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-14-9-11-18(12-10-14)25-15(2)20(23(27)31-4)22(21(16(25)3)24(28)32-5)17-7-6-8-19(13-17)26(29)30/h6-13,22H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMYAGADOKXIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(C(=C2C)C(=O)OC)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3,5-DICHLOROPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4874287.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4874288.png)
methanone](/img/structure/B4874297.png)
![3-chloro-6-methoxy-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B4874308.png)

![5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-MORPHOLINO-2-FURAMIDE](/img/structure/B4874317.png)

![2,3-dihydro-1,4-benzodioxin-6-yl[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4874332.png)


![1-[4-(allyloxy)-3-ethoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4874360.png)
![N-ethyl-2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4874370.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B4874384.png)
